

Spectroscopic data for (2-Bromoethoxy)benzene (1H NMR, 13C NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of (2-Bromoethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for **(2-Bromoethoxy)benzene** (CAS No. 589-10-6), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is presented in a structured format, including data tables, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(2-Bromoethoxy)benzene**.

Table 1: ¹H NMR Spectroscopic Data for (2-Bromoethoxy)benzene

Solvent: CDCl₃, Reference: TMS at 0 ppm.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.33 - 7.25	Multiplet	2H	Ar-H (meta)
6.99 - 6.89	Multiplet	3H	Ar-H (ortho, para)
4.29	Triplet	2H	O-CH ₂
3.65	Triplet	2H	CH2-Br

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for (2-Bromoethoxy)benzene

Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm.[2]

Chemical Shift (δ, ppm)	Assignment	
158.1	Ar-C (quaternary, C-O)	
129.5	Ar-CH (meta)	
121.3	Ar-CH (para)	
114.6	Ar-CH (ortho)	
68.4	O-CH ₂	
28.9	CH ₂ -Br	

Data sourced from publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopy Data for (2-Bromoethoxy)benzene



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3060 - 3040	Medium	C-H stretch (Aromatic)
2960 - 2850	Medium	C-H stretch (Aliphatic)
1597, 1492	Strong	C=C stretch (Aromatic ring)
1240	Strong	C-O stretch (Aryl ether)
1040	Strong	C-O stretch (Alkyl ether)
690, 750	Strong	C-H bend (Aromatic, out-of- plane)
650	Medium	C-Br stretch

Characteristic IR absorption ranges are based on established spectroscopic principles and data from the NIST Chemistry WebBook.[3][4]

Table 4: Mass Spectrometry (MS) Data for (2-Bromoethoxy)benzene

Ionization Method: Electron Ionization (EI) at 70 eV.[5]



m/z	Relative Intensity (%)	Fragment Assignment
202	59.2	[M+2] ⁺ (presence of ⁸¹ Br isotope)
200	60.8	[M] ⁺ (presence of ⁷⁹ Br isotope)
121	25.0	[M - CH₂Br]+
109	84.3	[C ₂ H ₄ Br] ⁺
107	95.5	[C ₂ H ₂ Br]+
94	100.0	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
77	30.0	[C ₆ H ₅] ⁺

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[5][6]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-25 mg of (2-Bromoethoxy)benzene is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers often reference the residual solvent peak.
- Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 300 MHz or higher).[5] For a quantitative ¹³C NMR spectrum, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a sufficient relaxation delay (e.g., 5 times the longest T₁) is applied to ensure full relaxation of all carbon nuclei.[7][8]



- Data Acquisition: For ¹H NMR, a standard single-pulse experiment is conducted. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced.
 For ¹H NMR, the signals are integrated to determine the relative ratios of protons in different environments.[10]

Infrared (IR) Spectroscopy

- Sample Preparation: Since **(2-Bromoethoxy)benzene** is a low-melting solid (31-34°C), its IR spectrum can be obtained as a thin liquid film.[1] A few drops of the molten sample are placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11] Alternatively, a solid sample can be prepared by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.[12]
- Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[12]
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. Fourier Transform Infrared (FTIR) spectrometers are commonly used, which collect an interferogram that is then mathematically converted into a spectrum.
 [13]
- Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.[14]

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of (2-Bromoethoxy)benzene is prepared in a volatile organic solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL, which is then further diluted.[15] The solution must be free of non-volatile salts or buffers.[15]

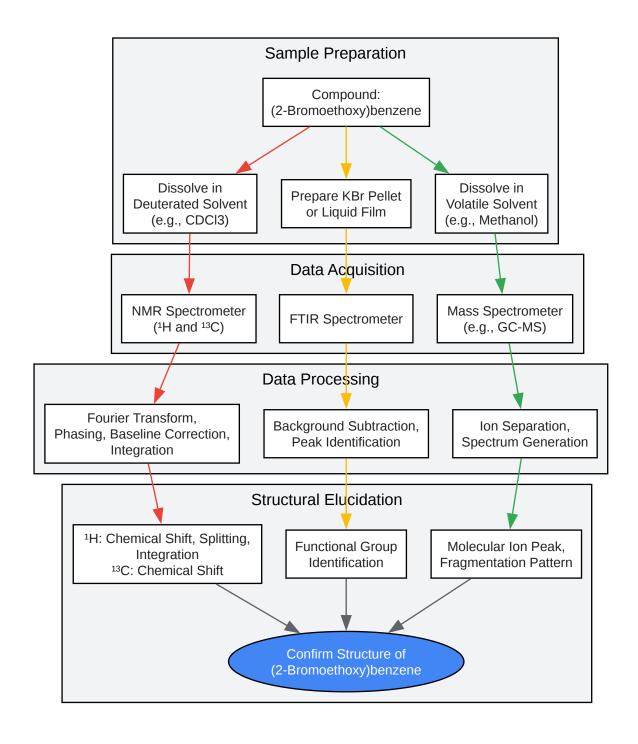


- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, which separates components of a mixture before analysis.[16]
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like (2-Bromoethoxy)benzene. In the EI source, the sample molecules are bombarded with highenergy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner.[5]
- Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-tocharge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.[17]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **(2-Bromoethoxy)benzene**.





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Caption: Workflow for Spectroscopic Analysis of (2-Bromoethoxy)benzene.

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